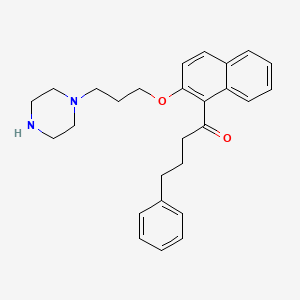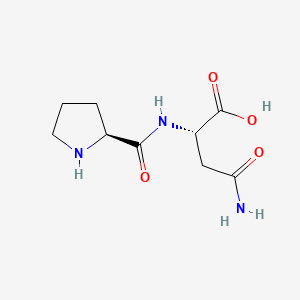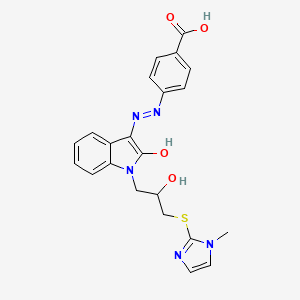
Antibacterial agent 110
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial Agent 110 is a compound known for its potent activity against various bacterial strains, including Pseudomonas aeruginosa . It disrupts bacterial cell membranes, making it an effective agent in combating bacterial infections.
Méthodes De Préparation
The synthesis of Antibacterial Agent 110 involves several steps, typically starting with the preparation of precursor compounds. The synthetic routes often include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods may involve large-scale chemical reactors where reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Antibacterial Agent 110 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the antibacterial activity.
Reduction: Used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common reagents include halogens and alkyl groups, which can replace existing functional groups to modify the compound’s properties.
Major products from these reactions include derivatives with altered antibacterial efficacy and stability .
Applications De Recherche Scientifique
Antibacterial Agent 110 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell membranes and its potential to disrupt biofilms.
Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces .
Mécanisme D'action
The primary mechanism by which Antibacterial Agent 110 exerts its effects is through the disruption of bacterial cell membranes. This leads to the leakage of cellular contents and eventual cell death. The compound targets specific components of the membrane, interfering with its integrity and function .
Comparaison Avec Des Composés Similaires
Antibacterial Agent 110 is unique in its ability to disrupt bacterial membranes at low concentrations. Similar compounds include:
Silver nanoparticles: Known for their broad-spectrum antibacterial activity but require higher concentrations for effectiveness.
Quinolines and Quinolones: Effective against a range of bacterial infections but may have different mechanisms of action and resistance profiles.
Propriétés
Formule moléculaire |
C22H21N5O4S |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
4-[[2-hydroxy-1-[2-hydroxy-3-(1-methylimidazol-2-yl)sulfanylpropyl]indol-3-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C22H21N5O4S/c1-26-11-10-23-22(26)32-13-16(28)12-27-18-5-3-2-4-17(18)19(20(27)29)25-24-15-8-6-14(7-9-15)21(30)31/h2-11,16,28-29H,12-13H2,1H3,(H,30,31) |
Clé InChI |
KLGUFCRMKXLKJK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1SCC(CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B15140132.png)
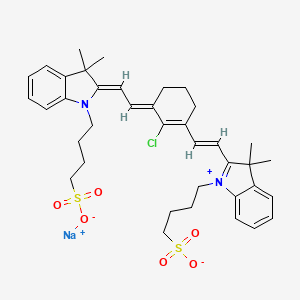

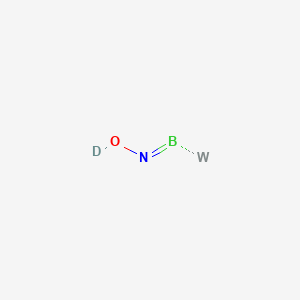
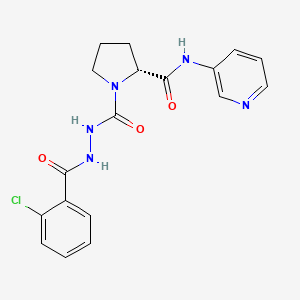
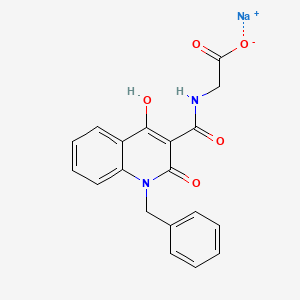
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)
![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)

